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Compound of Interest

2-Benzyl-1,2,5-thiadiazolidine 1,1-
Compound Name: o
dioxide

Cat. No.: B133679

An In-depth Technical Guide on the Putative Selective Estrogen Receptor Modulator: 1-(4-
fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol

Disclaimer: The compound 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-
inden-5-ol, associated with the queried CAS number 144432-72-4, is not well-documented in
publicly accessible scientific literature. The CAS number appears to be incorrectly attributed to
this specific chemical structure. Consequently, the following information is presented as a
predictive guide based on the analysis of its chemical structure and established knowledge of
structurally related compounds, particularly Selective Estrogen Receptor Modulators (SERMS).
The experimental data and protocols are generalized for compounds of this class and should
be considered hypothetical in the absence of specific studies on this molecule.

Introduction

The chemical structure of 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-
inden-5-ol suggests its potential classification as a hon-steroidal, polyphenolic compound with
possible activity as a Selective Estrogen Receptor Modulator (SERM). SERMs are a class of
compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1]
This dual activity allows them to be developed for various therapeutic applications, including
the treatment of hormone-receptor-positive breast cancer and osteoporosis.[2][3] The inden-ol
core structure, substituted with phenyl groups bearing hydroxyl, methoxy, and fluoro moieties,

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b133679?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC4995266/
https://my.clevelandclinic.org/health/treatments/24732-selective-estrogen-receptor-modulators-serm
https://pubmed.ncbi.nlm.nih.gov/16083919/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

provides a scaffold that can mimic the binding of estradiol to estrogen receptors, potentially
leading to the modulation of their activity.

Chemical and Physical Properties

While specific experimental data for this compound are unavailable, the following table
summarizes the predicted chemical and physical properties based on its structure and the
properties of similar aromatic, polyphenolic compounds.
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Property Predicted Value Notes
1-(4-fluorophenyl)-2-(4-
IUPAC Name hydroxyphenyl)-3-(4- -
methoxyphenyl)-1H-inden-5-ol
The provided CAS number
) does not appear to correspond
CAS Number 144432-72-4 (disputed)

to this structure in public

databases.

Calculated from the chemical

Molecular Formula C28H21FO3
structure.
] Calculated from the molecular
Molecular Weight 424.46 g/mol
formula.
] ) ) Typical for purified organic
Appearance White to off-white solid )
compounds of this class.
Expected to be high due to the
) ) rigid aromatic structure and
Melting Point > 200 °C ) ]
potential for intermolecular
hydrogen bonding.
) ) The phenolic hydroxyl groups
Soluble in organic solvents )
may confer slight aqueous
- (e.g., DMSO, DMF, methanol, -
Solubility ] ] solubility, but the large
ethanol); sparingly soluble in ] )
hydrophobic backbone will
water. ,
dominate.
The acidity of the phenolic
pKa ~9-10 hydroxyl groups is predicted to
be in this range.
The octanol-water partition
coefficient is expected to be
LogP >4

high, indicating significant

lipophilicity.
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Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and
characterization of inden-ol derivatives, which could be adapted for the specific synthesis of 1-
(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol.

Synthesis of Inden-ol Derivatives (General Protocol)

A common synthetic route to substituted indenes involves a multi-step process, often
culminating in an acid-catalyzed cyclization and dehydration. A plausible, though hypothetical,
synthetic workflow is presented below.

Lewis Acid (e.g., AICI3) Step 2: Friedel-Crafts Alkylation

action
Mg, THE Addiion ‘ Strong Acid (e.g. HB) Step 3: Cyclization and Demethylation
4-Bromoanisole [—— | Grignard Reagent Formation 4 DI
I | phenat [ [ | Ppurification
Indene Derivative Final Product

Click to download full resolution via product page
Caption: Hypothetical synthetic workflow for an inden-ol derivative.
Methodology:

e Grignard Reaction: 4-Bromoanisole is reacted with magnesium turnings in anhydrous
tetrahydrofuran (THF) to form the corresponding Grignard reagent. This is then added
dropwise to a solution of 4-fluorobenzaldehyde in THF at 0 °C. The reaction is quenched with
saturated aqueous ammonium chloride, and the product, a diarylmethanol intermediate, is
extracted with an organic solvent.

o Friedel-Crafts Alkylation: The diarylmethanol intermediate is reacted with phenol in the
presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like
dichloromethane. This reaction forms a triarylmethane intermediate.
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o Cyclization and Demethylation: The triarylmethane intermediate is treated with a strong acid,
such as hydrobromic acid, at an elevated temperature. This step facilitates both the
cyclization to form the indene ring and the demethylation of the methoxy group to a hydroxyl
group, yielding the final inden-ol product. The crude product is then purified by column
chromatography or recrystallization.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra would be
recorded to confirm the chemical structure, including the number and connectivity of protons
and carbons.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to
determine the exact molecular weight and confirm the elemental composition.

« Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional
groups, such as the O-H stretch of the hydroxyl groups and the C-F stretch of the fluoro

group.

o Melting Point Analysis: The melting point would be determined to assess the purity of the
compound.

Putative Mechanism of Action: Estrogen Receptor
Signaling

The structural similarity of 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-
inden-5-ol to known SERMs suggests that its biological activity is likely mediated through
interaction with estrogen receptors (ERa and ER[3). Estrogen signaling is complex and can be
broadly divided into genomic and non-genomic pathways.[4]

Genomic Estrogen Receptor Sighaling Pathway

The classical, or genomic, pathway involves the binding of a ligand to the estrogen receptor,
leading to the regulation of gene transcription.[5][6]

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6533072/
https://www.creative-diagnostics.com/estrogen-signaling-pathway.htm
https://academic.oup.com/mend/article/19/4/833/2741274
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Cytoplasm

1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-
3-(4-methoxyphenyl)-1H-inden-5-ol

Heat Shock Proteins

Estrogen Receptor (ER)

Dimerization

Activated ER Dimer

Binds to DNA

Nualeus

\/
Estrogen Response Element (ERE>

Coactivators Corepressors

Agonist Effect /Antagonist Effect

Gene Transcriptionj

Click to download full resolution via product page

Caption: Genomic estrogen receptor signaling pathway.
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In the absence of a ligand, the estrogen receptor is located in the cytoplasm or nucleus in an
inactive complex with heat shock proteins.[4] Upon binding of a ligand like the proposed inden-
ol derivative, the receptor undergoes a conformational change, dissociates from the heat shock
proteins, and dimerizes. This activated dimer then translocates to the nucleus (if not already
there) and binds to specific DNA sequences known as Estrogen Response Elements (ERES) in
the promoter regions of target genes.[6]

The tissue-selective action of SERMs arises from the specific conformation adopted by the ER-
ligand complex.[7] This conformation determines whether the complex recruits coactivators,
leading to an agonist (estrogen-like) effect and gene transcription, or corepressors, resulting in
an antagonist (anti-estrogen) effect that blocks transcription.[7]

Non-Genomic Estrogen Receptor Signaling Pathway

Estrogen receptors can also be located at the cell membrane and initiate rapid, non-genomic
signaling cascades.[8]
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Caption: Non-genomic estrogen receptor signaling pathway.
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Binding of the inden-ol derivative to membrane-associated ERs could lead to the activation of
G-proteins and downstream signaling cascades, such as the adenylyl cyclase/cAMP/PKA
pathway and the MAPK pathway.[8][9] These pathways can rapidly influence cellular processes
like proliferation and survival, independent of direct gene transcription by nuclear receptors.

Conclusion for Researchers and Drug Development
Professionals

The compound 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol
represents a potential but uncharacterized Selective Estrogen Receptor Modulator. Its
polyphenolic inden-ol scaffold is a promising starting point for the development of novel
therapeutics targeting estrogen receptor-mediated pathways. The lack of existing data
necessitates a comprehensive in vitro and in vivo characterization to elucidate its precise
pharmacological profile.

Key research directions would include:

Synthesis and Structural Verification: The first step would be the unambiguous synthesis and
rigorous structural characterization of the compound.

o Estrogen Receptor Binding Affinity: Competitive binding assays should be performed to
determine the affinity of the compound for both ERa and ER(.

o Functional Assays: Reporter gene assays in various cell lines (e.g., breast cancer, bone,
uterine) are crucial to determine the agonist versus antagonist activity in different tissue
contexts.

 In Vivo Studies: Should in vitro studies show promise, in vivo models would be necessary to
evaluate its efficacy and safety profile for specific indications.

The hypothetical signaling pathways and experimental frameworks presented in this guide
provide a roadmap for the initial investigation of this and other novel inden-ol derivatives as
potential SERMs. The modular nature of the synthesis allows for the generation of a library of
related compounds, enabling structure-activity relationship (SAR) studies to optimize potency
and tissue selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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